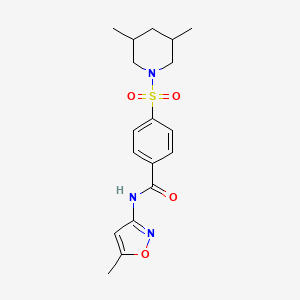
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, a sulfonyl group, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the sulfonylated benzamide.
Formation of the Isoxazole Ring: The isoxazole ring is typically formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural features. It can help elucidate the mechanisms of various biological processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural components suggest it could be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and piperidine ring are key functional groups that enable binding to enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide: shares similarities with other sulfonyl-containing benzamides and piperidine derivatives.
N-(5-methylisoxazol-3-yl)benzamides: These compounds have similar core structures but may differ in the substituents attached to the benzamide and isoxazole rings.
Piperidine-sulfonyl derivatives: Compounds with piperidine rings and sulfonyl groups exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-8-13(2)11-21(10-12)26(23,24)16-6-4-15(5-7-16)18(22)19-17-9-14(3)25-20-17/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKCTPSGSBGYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)

![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)
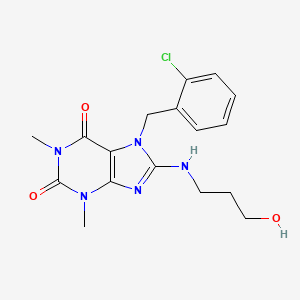
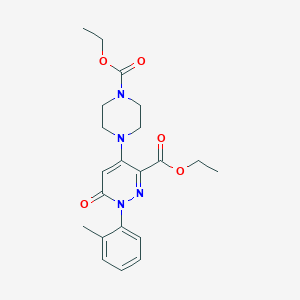
![2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2379694.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)
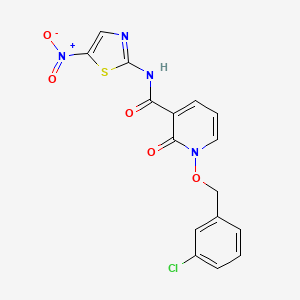
![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)
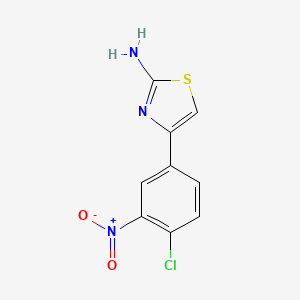

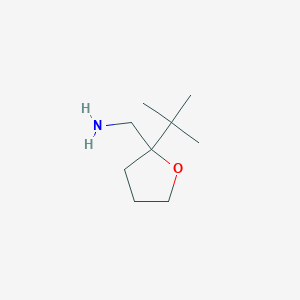
![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)
